2-Mercaptopyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCQSNAFLVXVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049220 | |
| Record name | Pyrimidine-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-85-7, 53745-18-9 | |
| Record name | 2-Mercaptopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrimidine-2-thiol | |
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| Record name | Pyrimidine-1-thiol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptopyrimidine | |
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| Record name | 2-Mercaptopyrimidine | |
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| Record name | 2(1H)-Pyrimidinethione | |
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| Record name | Pyrimidine-2-thiol | |
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| Record name | Pyrimidine-2-thiol | |
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| Record name | PYRIMIDINE-2-THIOL | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptopyrimidine can be synthesized through various methods. One common method involves the reaction of thiourea with 1,1,3,3-tetraethoxypropane in the presence of hydrochloric acid. The reaction mixture is boiled, and the product is precipitated, washed, and dried to obtain this compound hydrochloride. This intermediate is then treated with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of thiourea and 2-chloropyrimidine as starting materials. The reaction is typically carried out in an ethanol solution with aqueous ammonia, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Tautomeric Equilibrium and pH-Dependent Reactivity
2-Mercaptopyrimidine exists in thiol (SH) and thione (S−) forms, with the thione tautomer dominating in aqueous solutions . This equilibrium is pH-sensitive:
- Acidic conditions (pH < 3): Protonation stabilizes the thiol form.
- Neutral to alkaline conditions (pH 5–9): Thione form predominates, enabling coordination via sulfur and N(3) nitrogen .
Table 1: Tautomeric Behavior Under Different pH Conditions
| pH Range | Dominant Form | Key Interactions |
|---|---|---|
| <3 | Thiol (SH) | S–H bonding |
| 5–9 | Thione (S−) | S–M⁺ coordination |
Coordination Chemistry with Metal Ions
This compound acts as a bidentate ligand, binding metals through sulfur and nitrogen. Notable complexes include:
Transition Metal Complexes
- Pd(II) and Ag(I) complexes: Form stable structures with 4,6-diamino-5-hydroxy-2-mercaptopyrimidine (Hdahmp), showing anticancer activity against Ehrlich ascites tumor cells .
- Hg(II) and Ce(IV): Exhibit strong binding (0.81% and 0.75% interaction efficiency at pH 1.0) .
Table 2: Metal Coordination Modes and Applications
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Pd(II) | S, N(3) | Anticancer | |
| Hg(II) | S, N(3) | Biosensors | |
| Ce(IV) | S, N(3) | Catalysis |
Oxidation and Disulfide Formation
The thiol group undergoes oxidation to form disulfides, a reaction exploited in analytical methods:
- Iodimetric titration: Reacts with iodine (I₂) in neutral/alkaline media to yield 2,2'-dipyrimidyl disulfide .
Reaction:
Nucleophilic Substitution Reactions
The exocyclic sulfur participates in alkylation and acylation:
- Alkylation: Forms S-alkyl derivatives (e.g., methyl or benzyl groups) .
- Acylation: Reacts with acyl chlorides to yield thioesters .
Example:
Cyclocondensation Reactions
This compound serves as a precursor in heterocyclic synthesis:
- Thiazolo[3,2-a]pyrimidines: Formed via reaction with α-haloketones .
- Triazolo[4,3-a]pyrimidines: Synthesized using hydrazine derivatives .
Table 3: Cyclocondensation Products
| Reactant | Product | Application |
|---|---|---|
| α-Bromoacetophenone | Thiazolopyrimidine | Antimicrobials |
| Hydrazine hydrate | Triazolopyrimidine | Anticancer agents |
Biological Activity Modulation
Scientific Research Applications
Organic Synthesis
Synthetic Versatility
2-Mercaptopyrimidine is instrumental in organic synthesis due to its ability to participate in various chemical reactions. The compound can undergo:
- Condensation Reactions : When reacted with suitable precursors like 2,4-diaminopyrimidine, it forms mercaptopyrimidine derivatives under acidic or basic conditions.
- Substitution Reactions : The thiol group can be introduced into pre-existing pyrimidine derivatives through nucleophilic substitution.
- Cyclization Strategies : Intramolecular cyclization allows for the formation of the pyrimidine ring system with thiol functionality .
Metal Coordination Chemistry
In coordination chemistry, 2-MCP serves as a chelating ligand. Its ability to coordinate with metal ions enhances catalytic activity and selectivity in various organic reactions, making it valuable in catalysis and materials development .
Biomedical Applications
Pharmacological Potential
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The thiol group scavenges free radicals, suggesting potential applications in antioxidant therapies.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of bacteria and fungi, indicating its potential as an antimicrobial agent .
- Anticancer Properties : Investigations into its cytotoxic effects reveal promising anti-proliferative activities against cancer cell lines, targeting specific pathways involved in tumorigenesis .
Case Study 1: Antiviral and Antibacterial Properties
A study highlighted the antiviral and antibacterial properties of 2-MCP, revealing its ability to inhibit tRNA synthesis. This property positions it as a candidate for developing therapeutic agents against viral infections .
Case Study 2: Neuroprotective Effects
Research into the neuroprotective effects of 2-MCP has shown its potential in modulating neurotransmitter systems, which may mitigate neurodegenerative processes. This opens avenues for further exploration in neuropharmacology .
Material Science
In material science, this compound is incorporated into polymers to enhance specific chemical properties such as adhesion and surface modification capabilities. Its role in developing advanced materials underscores its significance beyond traditional applications .
Challenges and Future Directions
Despite its promising applications, challenges remain regarding the biocompatibility and toxicity of 2-MCP. Ongoing research aims to optimize synthetic routes using green chemistry approaches to minimize environmental impact while ensuring safety for pharmaceutical applications . Future studies will likely focus on structure-activity relationships (SAR) to refine its pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-mercaptopyrimidine involves its ability to form complexes with metal ions and interact with biological molecules. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Antimicrobial Activity
2-Mercaptopyrimidine derivatives, particularly Schiff bases, exhibit broad-spectrum antimicrobial activity. For instance:
- Compound (3) and (4) (Schiff bases with bulky phenyl groups) showed potent inhibition of bacterial glucose-6-phosphate synthase, with IC₅₀ values lower than parent this compound .
- Pyrimidine-2-thione (tautomeric form) and its derivatives demonstrate bacteriostatic effects comparable to this compound but require substituents like amino or hydroxy groups for enhanced activity .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | Target Microbe | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| This compound | Gram-positive bacteria | >100 | |
| Compound (3) | E. coli | 12.5 | |
| 4-Amino-2-thiopyrimidine | Candida albicans | 28.3 |
Antitumor Activity and Metal Complexes
This compound's metal complexes show enhanced cytotoxicity compared to free ligands:
- Pt(III)-2-Mercaptopyrimidine complex : Exhibited LC₅₀ values of 3.5 µM (HL-60 leukemia) and 5 µM (HeLa), surpassing cisplatin (150 µM) in efficacy .
- Ru(II) complexes : Demonstrated IC₅₀ values of 8–15 µM against MCF-7 breast cancer cells, attributed to DNA intercalation and ROS generation .
- Ag(I) and Pd(II) complexes: Showed moderate activity (IC₅₀: 20–40 µM) against oral carcinoma (KB cells) .
Table 2: Cytotoxicity of Metal Complexes
| Complex | Cancer Cell Line | LC₅₀ (µM) | Reference |
|---|---|---|---|
| Pt(III)-2-Mercaptopyrimidine | HL-60 | 3.5 | |
| Cisplatin | HL-60 | 150 | |
| Ru(II)-Compound (1) | MCF-7 | 8.2 |
Electronic and Reactivity Profiles
The HOMO-LUMO energy gaps and dipole moments influence chemical reactivity:
- This compound derivatives (1–4) : Energy gaps range from 1.432–8.531 eV, with compound (3) (2.918 eV) showing optimal stability for antimicrobial activity .
- Thione-thiol equilibrium : Polar solvents favor the thione form, altering coordination modes. For example, Pt(III) complexes bind via sulfur in the thiol form, while Ag(I) prefers nitrogen coordination .
Table 3: Electronic Properties of Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) | |
|---|---|---|---|---|---|
| (1) | -9.53 | -0.999 | 8.531 | 4.12 | |
| (3) | -0.815 | 0.612 | 2.918 | 3.78 |
Corrosion Inhibition
This compound derivatives act as corrosion inhibitors via adsorption on metal surfaces:
Toxicity and Substitution Effects
- Unsubstituted this compound : Low cytotoxicity alone (LC₅₀ > 100 µM) but induces toxicity in metal complexes .
- 2-Thiouracil derivatives : Higher potency but associated with systemic toxicity in animal models .
- Amino-substituted analogs (e.g., 4-amino-2-mercaptopyrimidine): Improved therapeutic indices due to selective DNA binding .
Biological Activity
2-Mercaptopyrimidine (2-MCP) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to synthesize current knowledge regarding its pharmacological potential, including anticancer, antimicrobial, and neuroprotective properties. The findings are supported by various studies, including case studies and experimental data.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with a thiol (-SH) group at the 2-position. This unique structure contributes to its biological activity, particularly through mechanisms involving redox reactions and interactions with biological targets.
1. Anticancer Activity
2-MCP has shown promising anticancer properties in various studies:
- Mechanism of Action : It exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have reported that derivatives of 2-MCP can trigger apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Case Study : A study evaluated the anticancer efficacy of this compound derivatives against oral epidermoid human carcinoma (KB) cells, demonstrating significant growth inhibition . The compound was found to inhibit nucleic acid synthesis, which is critical for cancer cell proliferation.
- Quantitative Analysis : In vitro tests showed IC50 values ranging from 3.04 µM to 11.08 µM against various cancer lines, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-MCP Derivative | KB Cells | 11.08 | Apoptosis induction |
| 2-MCP | SW480 | 11.08 | Cell cycle arrest at G2/M phase |
| 2-MCP Derivative | EAC Cells | N/A | Inhibition of nucleic acid synthesis |
2. Antimicrobial Activity
2-MCP exhibits significant antimicrobial properties:
- Mechanism : The thiol group is believed to play a crucial role in disrupting microbial cell membranes and inhibiting essential enzymatic functions .
- Research Findings : Studies indicate that mercaptopyrimidines can inhibit the synthesis of tRNA in bacteria, thus affecting protein synthesis and leading to bacterial cell death .
3. Neuroprotective Effects
Recent research has explored the neuroprotective potential of 2-MCP:
- Mechanism : It is suggested that 2-MCP may mitigate oxidative stress through its antioxidant properties, scavenging free radicals effectively .
- Case Study : In models of neurodegenerative diseases, compounds derived from 2-MCP have shown potential in modulating neurotransmitter systems, offering a pathway for therapeutic applications in conditions like Alzheimer's disease.
Structure-Activity Relationships (SAR)
Ongoing research into the structure-activity relationships of 2-MCP derivatives aims to optimize their biological efficacy:
- Chemical Modifications : Systematic modifications have been made to enhance anticancer activity while reducing toxicity towards normal cells .
- Future Directions : There is a focus on developing eco-friendly synthetic routes for these compounds, enhancing their applicability in biomedical engineering and drug development.
Q & A
Q. Can this compound-functionalized nanomaterials enhance biosensing accuracy?
- Methodological Answer : Copper nanoclusters synthesized with this compound show red emission (λem = 620 nm) for creatinine detection in biofluids (LOD = 0.12 μM). Selectivity is achieved via hydrogen bonding with creatinine’s –NH₂ groups. Cross-validation with HPLC ensures accuracy (R² = 0.998) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
